trans-4-Methoxy-3-pyrrolidinol hydrochloride
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Overview
Description
trans-4-Methoxy-3-pyrrolidinol hydrochloride: is a chemical compound with the molecular formula C5H11NO2·HCl. It is a solid substance that is often used in various scientific research applications. The compound is known for its unique structure, which includes a pyrrolidine ring substituted with a methoxy group and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Methoxy-3-pyrrolidinol hydrochloride typically involves the reaction of 4-methoxy-3-pyrrolidinol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as purification and crystallization to obtain the compound in its pure form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: trans-4-Methoxy-3-pyrrolidinol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Scientific Research Applications
trans-4-Methoxy-3-pyrrolidinol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on various biological pathways.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of trans-4-Methoxy-3-pyrrolidinol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride
- trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride
- trans-4-(Dimethylamino)-3-pyrrolidinol dihydrochloride
- trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride
Comparison: trans-4-Methoxy-3-pyrrolidinol hydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of the methoxy group can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C5H12ClNO2 |
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Molecular Weight |
153.61 g/mol |
IUPAC Name |
4-methoxypyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c1-8-5-3-6-2-4(5)7;/h4-7H,2-3H2,1H3;1H |
InChI Key |
AGYFNYDVGSRXSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1CNCC1O.Cl |
Origin of Product |
United States |
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